6beta-Hydroxyestradiol-17beta
Overview
Description
6beta-Hydroxyestradiol-17beta, also known as (6ß,17ß)-Estra-1,3,5 (10)-triene-3,6,17-triol, is a derivative of estradiol . It has a molecular formula of C18H24O3 and a molecular weight of 288.4 .
Synthesis Analysis
The synthesis of 6beta-Hydroxyestradiol-17beta involves enzymes such as 17β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidization reaction at the C17 site of 17β-estradiol efficiently . Two genes, crgA and oxyR, adjacent to 17β-hsd were studied which encoded the potential CrgA and OxyR regulators .
Molecular Structure Analysis
The molecular structure of 6beta-Hydroxyestradiol-17beta is represented by the SMILES notation: C[C@@]1([C@H]2O)C@([H])C@@C3=C4C=CC(O)=C3)([H])[C@]4([H])CC1
.
Chemical Reactions Analysis
The chemical reaction involving 6beta-Hydroxyestradiol-17beta is catalyzed by the enzyme estradiol 6beta-monooxygenase. The reaction is as follows: estradiol-17beta + reduced acceptor + O2 = 6beta-hydroxyestradiol-17beta + acceptor + H2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6beta-Hydroxyestradiol-17beta include a density of 1.3±0.1 g/cm3, a boiling point of 492.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .
Scientific Research Applications
Oxidative Metabolism and Reactivity
- Oxidative Metabolism : A study by Pezzella et al. (2005) conducted a systematic characterization of products formed by the oxidation of 17beta-estradiol (1) with tyrosinase/O2, which includes 6beta-Hydroxyestradiol-17beta as one of the reaction products. This study provides insights into the oxidative routes and reactivity of 17beta-estradiol and related compounds in physiological contexts (Pezzella et al., 2005).
Cancer Research
- Breast Cancer Therapy : Research by Mazumdar et al. (2009) on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), involved in the synthesis of oestradiol, indicates that inhibition of this enzyme is crucial for breast cancer therapy. The study analyzed binary and ternary complexes of 17beta-HSD1 with a new inhibitor, which has implications for understanding the metabolism and therapeutic targeting of 17beta-estradiol and its derivatives in breast cancer treatment (Mazumdar et al., 2009).
Neuroprotective and Neurotoxic Effects
- Neuroprotection Studies : A study by Picazo, Azcoitia, and Garcia-Segura (2003) explored the neuroprotective and neurotoxic effects of estrogens including 17beta-estradiol, focusing on its metabolites like 2-hydroxyestradiol. This research is significant for understanding the role of estrogen metabolites in neurodegenerative diseases and their potential therapeutic applications (Picazo, Azcoitia, & Garcia-Segura, 2003).
Cardiovascular Health
- Blood Pressure Regulation : Masi et al. (2006) investigated the relationship between estrogen metabolites like 2-hydroxyestradiol and systolic blood pressure in postmenopausal women. The findings contribute to our understanding of how estrogen metabolism, including the pathways involving compounds like 6beta-Hydroxyestradiol-17beta, affects cardiovascular health (Masi, Hawkley, Berry, & Cacioppo, 2006).
Metabolic Analysis
- Metabolite Measurement : Zacharia, Dubey, and Jackson (2004) developed a gas chromatography/mass spectrometry assay to measure 17beta-estradiol and its metabolites like 2-hydroxyestradiol in plasma. This kind of analytical technique is crucial for studying the metabolism and physiological roles of estrogenic compounds (Zacharia, Dubey, & Jackson, 2004).
Safety And Hazards
While specific safety data for 6beta-Hydroxyestradiol-17beta was not found, it’s worth noting that its parent compound, 17β-estradiol, is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRQURPSRWTLG-UXCAXZQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331474 | |
Record name | 6beta-Hydroxyestradiol-17beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyestradiol-17beta | |
CAS RN |
3583-03-7 | |
Record name | 6beta-Hydroxyestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxyestradiol-17beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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